molecular formula C28H21N3O6 B15191939 Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate CAS No. 94109-29-2

Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate

Cat. No.: B15191939
CAS No.: 94109-29-2
M. Wt: 495.5 g/mol
InChI Key: MYYKTKYFWDMXSC-UHFFFAOYSA-N
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Description

Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate is a complex organic compound with a unique structure that includes an anthracene core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the anthracene core: This can be achieved through cyclization reactions involving aromatic precursors.

    Introduction of functional groups: Amino, hydroxy, and carbamate groups are introduced through substitution reactions, often using reagents like amines, alcohols, and isocyanates.

    Phenoxyphenyl substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.

Scientific Research Applications

Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.

    Industry: Used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular components, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-methoxyphenyl)amino)-1-anthryl)carbamate: Similar structure but with a methoxy group instead of a phenoxy group.

    Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-chlorophenyl)amino)-1-anthryl)carbamate: Similar structure but with a chloro group instead of a phenoxy group.

Uniqueness

Methyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phenoxyphenyl)amino)-1-anthryl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

94109-29-2

Molecular Formula

C28H21N3O6

Molecular Weight

495.5 g/mol

IUPAC Name

methyl N-[8-amino-5-hydroxy-9,10-dioxo-4-(4-phenoxyanilino)anthracen-1-yl]carbamate

InChI

InChI=1S/C28H21N3O6/c1-36-28(35)31-20-13-12-19(30-15-7-9-17(10-8-15)37-16-5-3-2-4-6-16)23-24(20)26(33)22-18(29)11-14-21(32)25(22)27(23)34/h2-14,30,32H,29H2,1H3,(H,31,35)

InChI Key

MYYKTKYFWDMXSC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=C2C(=C(C=C1)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C2=O)N)O

Origin of Product

United States

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